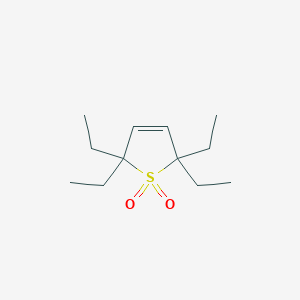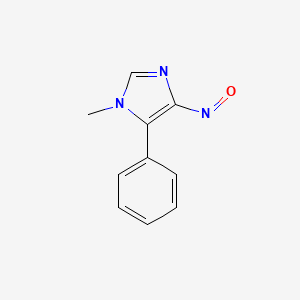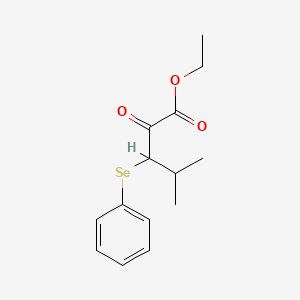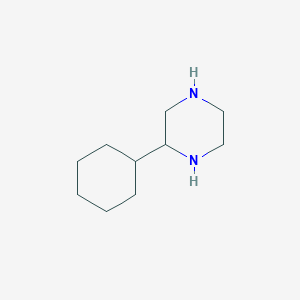
2-Methyl-3-phenylbut-3-ene-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylbut-3-ene-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butene structure with methyl and phenyl substituents. Organic peroxides are known for their reactive oxygen-oxygen single bond, which makes them valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbut-3-ene-2-peroxol typically involves the reaction of 2-Methyl-3-phenylbut-3-ene with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yields. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenylbut-3-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can break the peroxide bond, yielding alcohols or ethers.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, ethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-3-phenylbut-3-ene-2-peroxol has diverse applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylbut-3-ene-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include cellular membranes and enzymes that are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenylbut-3-ene-2-ol: Similar structure but lacks the peroxide group.
2-Methyl-3-phenylbut-3-ene-2-one: Contains a ketone group instead of a peroxol group.
2-Methyl-3-phenylbut-3-ene-2-hydroperoxide: An intermediate in the synthesis of the peroxol compound.
Uniqueness
2-Methyl-3-phenylbut-3-ene-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation processes.
Propriétés
Numéro CAS |
108773-57-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(3-hydroperoxy-3-methylbut-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H14O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3 |
Clé InChI |
YRLMKHDIBWVNMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=C)C1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
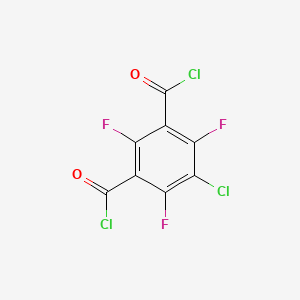
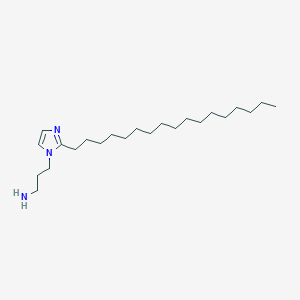
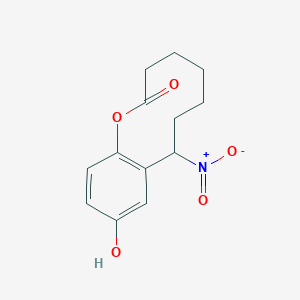
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
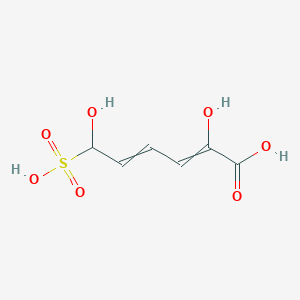
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

